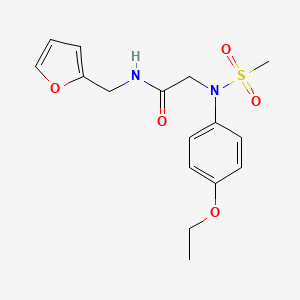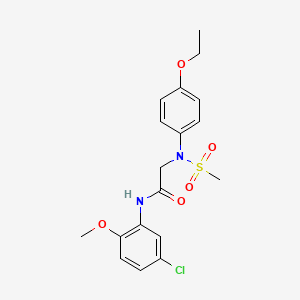
N~2~-(4-ethoxyphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide
説明
N~2~-(4-ethoxyphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide, also known as EFG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EFG belongs to the class of glycine receptor antagonists, which are compounds that inhibit the activity of glycine receptors in the nervous system.
作用機序
N~2~-(4-ethoxyphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the activity of glycine receptors in the nervous system. Glycine receptors are involved in the transmission of inhibitory signals in the brain and spinal cord, and their inhibition can lead to analgesic and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to have analgesic effects in animal models of pain, reducing pain sensitivity and increasing pain threshold. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, this compound has been shown to have sedative effects, reducing locomotor activity and increasing sleep time in animal models.
実験室実験の利点と制限
One advantage of using N~2~-(4-ethoxyphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity for glycine receptors, which allows for targeted inhibition of these receptors. However, one limitation is that this compound has a relatively short half-life, which may limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research on N~2~-(4-ethoxyphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide. One area of focus is the development of more potent and selective glycine receptor antagonists based on the structure of this compound. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, research is needed to explore the potential of this compound for the treatment of other neurological disorders, such as depression and schizophrenia.
科学的研究の応用
N~2~-(4-ethoxyphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential therapeutic properties. It has been shown to have analgesic effects in animal models of pain, making it a promising candidate for the treatment of chronic pain conditions. Additionally, this compound has been studied for its potential to treat epilepsy, anxiety, and sleep disorders.
特性
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-3-22-14-8-6-13(7-9-14)18(24(2,20)21)12-16(19)17-11-15-5-4-10-23-15/h4-10H,3,11-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPFINNOONHUFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B3456586.png)
![N-benzyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B3456587.png)
![N-benzyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B3456593.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B3456598.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B3456606.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B3456620.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B3456621.png)
![4-[benzyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B3456626.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B3456635.png)
![N-1,3-benzodioxol-5-yl-4-[benzyl(methylsulfonyl)amino]benzamide](/img/structure/B3456636.png)
![N-(4-ethoxyphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3456644.png)
![N-(4-ethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3456657.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3456680.png)
